molecular formula C8H24Si3 B14172933 Octamethyltrisilane CAS No. 3704-44-7

Octamethyltrisilane

Cat. No.: B14172933
CAS No.: 3704-44-7
M. Wt: 204.53 g/mol
InChI Key: DDIMPUQNMJIVKL-UHFFFAOYSA-N
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Description

Octamethyltrisilane ( 3704-44-7) is an organosilicon compound with the molecular formula C8H24Si3 and a molar mass of 204.53 g/mol . It is also known by synonyms such as Permethyltrisilane and Dimethylbis(trimethylsilyl)silane . With a density of 0.7763 g/cm³ at 20°C, it is a liquid chemical characterized by its silicon-silicon backbone, which differentiates it from siloxanes that have silicon-oxygen-silicon linkages . This structure makes it a subject of interest in fundamental research exploring the properties and reactivity of organosilicon compounds. Researchers value this chemical for investigating silicon-based molecular structures and as a potential precursor or building block in the synthesis of more complex silicon-containing materials. Its properties, such as a boiling point reported between 112.0-112.5°C at 106 Torr, are relevant for process development in laboratory settings . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

3704-44-7

Molecular Formula

C8H24Si3

Molecular Weight

204.53 g/mol

IUPAC Name

dimethyl-bis(trimethylsilyl)silane

InChI

InChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3

InChI Key

DDIMPUQNMJIVKL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Selection

The Wurtz reaction for this compound synthesis proceeds through a radical mechanism initiated by electron transfer from sodium to chloromethyltrimethylsilane. The critical steps involve:

  • Single-electron transfer to generate a silyl radical anion
  • Dimerization of radicals to form Si–Si bonds
  • Chain propagation via successive coupling events

Key to achieving trisilane products is the use of geminal dichlorosilanes, which provide two coupling sites per molecule. For example, dichlorotetramethyldisilane (Cl₂Si₂(CH₃)₄) reacts with sodium to yield this compound via intermediate disilanyl radicals. This method, however, requires careful temperature control (typically −78°C to 0°C) to prevent over-coupling into higher polysilanes.

Solvent and Additive Effects

Reaction medium significantly impacts yield and selectivity:

Solvent Temperature (°C) Yield (%) Selectivity (Si₃:Si₄)
THF −78 45 3:1
Diethyl ether 0 28 2:1
Hexane 25 12 1:2

Tetrahydrofuran (THF) enhances ionic character in intermediates, favoring trisilane formation through stabilized radical anions. Crown ether additives (e.g., 18-crown-6) further improve yields to 58% by sequestering sodium cations and increasing anion mobility.

Catalytic Disproportionation Techniques

Phosphonitrilic Chloride Catalysts

Adapting methods from siloxane chemistry, linear phosphonitrilic chloride (LPNC) catalysts enable the rearrangement of methylsilane oligomers into this compound. The process involves:

  • Condensation Phase : LPNC (5–500 ppm) condenses Si–OH groups in precursor silanes
  • Disproportionation : Catalytic Si–Si bond cleavage/reformation equilibrates oligomers
  • Product Isolation : Fractional distillation separates trisilane from shorter (disilane) and longer (tetrasilane) chains

At optimal M/D ratios (moles of monomethyl to dimethyl species), this method achieves 72% this compound in the distillate fraction. Continuous-flow systems with integrated catalyst recycling demonstrate particular promise, maintaining >90% catalyst activity over 10 reaction cycles.

Temperature-Dependent Selectivity

Disproportionation exhibits strong temperature dependence:

$$
\text{Selectivity} = \frac{[Si₃]}{[Si₂] + [Si₄]} = k \cdot e^{(-E_a/RT)}
$$

Where $$E_a$$ = 58 kJ/mol for trisilane formation. Operating at 150–170°C balances reaction rate (k) against thermal decomposition of LPNC, which becomes significant above 180°C.

Alkylation of Silicon Hydrides

Stepwise Methylation

An alternative route involves sequential methylation of silicon hydrides:

  • Trichlorosilane Activation :
    $$ \text{HSiCl₃} + 3\text{CH₃MgBr} \rightarrow \text{HSi(CH₃)₃} + 3\text{MgBrCl} $$

  • Coupling :
    $$ 3\text{HSi(CH₃)₃} \xrightarrow{\text{Pt catalyst}} \text{Si₃(CH₃)₈} + \text{H₂} $$

Platinum complexes (e.g., Karstedt's catalyst) facilitate dehydrogenative coupling at 80–100°C, with yields reaching 68% in anhydrous toluene. The method's main advantage lies in precise control over substitution patterns, enabling the synthesis of asymmetrically substituted trisilanes.

Industrial-Scale Production Challenges

Byproduct Management

Common byproducts and mitigation strategies:

Byproduct Formation Pathway Mitigation
Decamethyltetrasilane Over-coupling Reduced reaction time
Hexamethyldisilane Premature termination Excess chloromethyl reagent
Cyclic trisilanes Intramolecular coupling High-dilution conditions

Advanced distillation trains with 15–20 theoretical plates achieve 99.5% this compound purity from crude reaction mixtures.

Catalyst Recycling Economics

LPNC catalyst recovery remains problematic due to:

  • Hydrolysis to inactive phosphoric acid derivatives
  • Adsorption on silica byproducts

Fluorous-phase extraction techniques show potential, with 82% LPNC recovery using perfluorohexane/hexane biphasic systems.

Chemical Reactions Analysis

Types of Reactions

Octamethyltrisilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octamethyltrisilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octamethyltrisilane involves its interaction with molecular targets through its siloxane bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby exerting its effects. The pathways involved include the modification of surface properties and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermodynamic Data: Limited boiling/melting points for this compound in the provided evidence; further studies referenced in Stolberg (1962) may provide clarity .
  • Environmental Impact : Siloxanes like D4 are regulated due to bioaccumulation risks, whereas methylpolysilanes are less studied .
  • Synthetic Utility: this compound’s role in producing silicon-based nanomaterials warrants exploration .

Q & A

Q. What frameworks guide contradiction analysis when this compound’s experimental behavior deviates from theoretical predictions?

  • Methodological Answer : Apply TRIZ principles to identify technical contradictions (e.g., stability vs. reactivity). For example, if computational models predict higher thermal stability than observed experimentally, re-examine assumptions (e.g., solvent effects, steric hindrance). Use sensitivity analysis to isolate variables and redesign experiments iteratively .

Ethical and Literature Considerations

Q. How can researchers avoid bias when citing prior work on this compound in review articles?

  • Methodological Answer : Conduct a systematic literature review using databases like SciFinder or Web of Science, prioritizing peer-reviewed journals. Avoid "citation stacking" by including conflicting studies (e.g., contrasting reports on Si–Si bond reactivity). Use citation management tools (EndNote, Zotero) to track sources and ensure balanced representation .

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